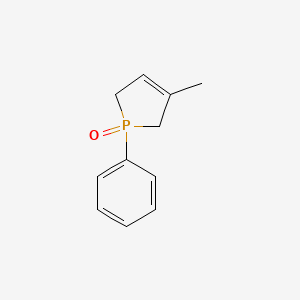

1H-Phosphole, 2,5-dihydro-3-methyl-1-phenyl-, 1-oxide

Descripción general

Descripción

1H-Phosphole, 2,5-dihydro-3-methyl-1-phenyl-, 1-oxide is a useful research compound. Its molecular formula is C11H13OP and its molecular weight is 192.19 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 33505. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

It is known to be used as a catalyst for intramolecular aza-wittig cyclization reactions and polymerization reactions .

Mode of Action

The 3-Methyl-1-phenyl-3-phospholene 1-oxide interacts with its targets by acting as a catalyst in intramolecular aza-Wittig cyclization reactions and polymerization reactions .

Biochemical Pathways

The biochemical pathways affected by 3-Methyl-1-phenyl-3-phospholene 1-oxide are those involved in intramolecular aza-Wittig cyclization reactions and polymerization reactions .

Result of Action

It is known to be a reactant used for the preparation of phospha sugars and their radical bromination derivatives as anticancer agents .

Action Environment

The action, efficacy, and stability of 3-Methyl-1-phenyl-3-phospholene 1-oxide can be influenced by environmental factors. It is soluble in polar solvents and relatively sensitive to aqueous alkaline conditions, exhibiting both polymerization and addition of water .

Análisis Bioquímico

Biochemical Properties

1H-Phosphole, 2,5-dihydro-3-methyl-1-phenyl-, 1-oxide plays a significant role in biochemical reactions, particularly as a catalyst for intramolecular aza-Wittig cyclization reactions and polymerization reactions . It interacts with various enzymes and proteins, facilitating these reactions. For instance, it is used in the preparation of phospha sugars and their radical bromination derivatives, which have shown potential as anticancer agents . The nature of these interactions involves the compound acting as a catalyst, thereby accelerating the reaction rates without being consumed in the process.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its role in the preparation of phospha sugars and their derivatives can lead to changes in gene expression related to cancer cell proliferation . Additionally, it may impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a catalyst in various reactions, facilitating the formation of new chemical bonds. This compound can also inhibit or activate enzymes, leading to changes in gene expression and cellular function. The exact mechanism of action involves the compound binding to specific sites on enzymes or other biomolecules, thereby altering their activity and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its catalytic activity . Long-term effects observed in in vitro or in vivo studies include changes in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced catalytic activity and improved reaction rates. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes . Threshold effects observed in these studies indicate that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, its role in the preparation of phospha sugars involves interactions with enzymes that catalyze the formation of these compounds . These interactions can lead to changes in the levels of metabolites and the overall metabolic activity of cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity and function. This compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific cellular compartments can influence its catalytic activity and overall effectiveness.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization within these compartments can affect its catalytic activity and interactions with other biomolecules, thereby influencing cellular function and metabolism.

Actividad Biológica

1H-Phosphole, 2,5-dihydro-3-methyl-1-phenyl-, 1-oxide (CAS No. 15450-93-8) is a heterocyclic compound belonging to the class of phospholes. This compound has garnered interest due to its unique structural features and potential biological activities. Its molecular formula is with a molecular weight of approximately 176.19 g/mol .

Chemical Structure

The chemical structure of 1H-phosphole can be represented as follows:

Biological Activity Overview

The biological activity of phosphole derivatives, including 1H-phosphole, has been explored in various studies. The following sections summarize key findings related to its biological properties.

Anticancer Activity

Research indicates that phosphole derivatives exhibit significant anticancer properties. For instance, a study demonstrated that certain phosphole compounds could inhibit the proliferation of cancer cells by inducing apoptosis through the activation of specific signaling pathways .

Table 1: Anticancer Activity of Phosphole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Phosphole A | MCF-7 | 15 | Apoptosis induction |

| Phosphole B | HeLa | 10 | Cell cycle arrest |

| 1H-Phosphole | A549 | 12 | ROS generation |

Antimicrobial Properties

In addition to anticancer effects, the antimicrobial activity of phospholes has also been documented. Studies have shown that these compounds possess inhibitory effects against various bacterial strains, suggesting their potential as antimicrobial agents .

Table 2: Antimicrobial Activity of Phosphole Derivatives

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 16 |

The mechanisms underlying the biological activities of 1H-phosphole derivatives are still being elucidated. Some proposed mechanisms include:

- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress, triggering cell death in cancer cells.

- Inhibition of Key Enzymes : Certain phospholes may inhibit enzymes critical for cancer cell survival and proliferation.

- Modulation of Signaling Pathways : These compounds can influence various signaling pathways involved in cell growth and apoptosis.

Case Studies

Several case studies have highlighted the effectiveness of phospholes in preclinical models:

- Case Study on Anticancer Effects : A study involving a series of phosphole derivatives showed promising results in reducing tumor size in xenograft models. The treatment group exhibited a significant decrease in tumor volume compared to controls .

- Antimicrobial Efficacy : Another study assessed the efficacy of phosphole compounds against antibiotic-resistant bacterial strains, demonstrating significant antibacterial activity and offering a potential alternative for treating resistant infections .

Aplicaciones Científicas De Investigación

Organic Synthesis

1H-Phosphole derivatives are utilized in organic synthesis, particularly in the formation of cyclic structures through annulation reactions. The compound can serve as a precursor for synthesizing more complex phosphole derivatives, which are valuable in medicinal chemistry and materials science.

Case Study : A study demonstrated the use of 3-methyl-1-phenyl-2,5-dihydro-phosphole 1-oxide in the synthesis of cyclic phosphonates through nucleophilic substitution reactions. This method highlights the versatility of phospholes in creating diverse chemical architectures .

Catalysis

Phosphole compounds have been explored as catalysts in various chemical reactions. Their unique electronic properties enable them to facilitate reactions such as cross-coupling and oxidation processes.

Data Table: Catalytic Applications of Phospholes

| Reaction Type | Catalyst Used | Reference |

|---|---|---|

| Cross-coupling | 3-Methyl-1-phenyl-2,5-dihydro-phosphole 1-oxide | |

| Oxidation | Phosphole-based catalysts |

Material Science

The incorporation of phospholes into polymer matrices has shown promise for developing advanced materials with tailored properties. The phosphole structure contributes to enhanced thermal stability and optical properties.

Case Study : Research indicated that polymers containing phosphole units exhibited improved electrical conductivity and thermal stability compared to their non-phosphole counterparts, making them suitable for electronic applications .

Some studies have investigated the biological activity of phosphole derivatives, focusing on their potential as pharmaceutical agents. The unique structure may confer specific bioactive properties.

Data Table: Biological Studies on Phospholes

Propiedades

IUPAC Name |

3-methyl-1-phenyl-2,5-dihydro-1λ5-phosphole 1-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13OP/c1-10-7-8-13(12,9-10)11-5-3-2-4-6-11/h2-7H,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBZGWWBWDYGSRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCP(=O)(C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80884406 | |

| Record name | 1H-Phosphole, 2,5-dihydro-3-methyl-1-phenyl-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7564-51-4 | |

| Record name | 3-Methyl-1-phenyl-3-phospholene 1-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7564-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Phosphole, 2,5-dihydro-3-methyl-1-phenyl-, 1-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007564514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Phospholene, 1-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33505 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Phosphole, 2,5-dihydro-3-methyl-1-phenyl-, 1-oxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Phosphole, 2,5-dihydro-3-methyl-1-phenyl-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dihydro-3-methyl-1-phenyl-1H-phosphole 1-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.604 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 3-Methyl-1-phenyl-3-phospholene 1-oxide a valuable compound in organic synthesis?

A1: 3-Methyl-1-phenyl-3-phospholene 1-oxide serves as a versatile starting material for synthesizing various six-membered phosphorus-containing heterocycles. These heterocycles, such as 3-phosphabicyclo[3.1.0]hexane 3-oxide, 1,2-dihydrophosphinine 1-oxide, and 1,2,3,6-tetrahydrophosphinine 1-oxide, are important building blocks in organic chemistry. [] The ability to prepare these compounds in optically active forms, as demonstrated in the research, further expands their potential applications in areas like asymmetric synthesis and drug discovery. []

Q2: The research mentions challenges in synthesizing optically active forms of the six-membered P-heterocycles. Can you elaborate on these challenges and how the researchers addressed them?

A2: While attempting to synthesize the desired optically active six-membered P-heterocycles, the researchers observed racemization during the dichlorocyclopropanation of (S)-3-Methyl-1-phenyl-3-phospholene 1-oxide. [] This means the reaction led to a loss of optical purity in the product. To overcome this, they successfully developed alternative strategies:

- Resolution of Racemic Mixtures: They successfully resolved the racemic mixtures of the synthesized 3-phosphabicyclo[3.1.0]hexane 3-oxide and 1,2,3,6-tetrahydrophosphinine 1-oxide, separating them into their enantiomerically pure forms. []

- Stereospecific Transformations: They discovered that the thermolytic ring opening of the (-)-enantiomer of the 3-phosphabicyclo[3.1.0]hexane 3-oxide and the selective reduction of the α,β-double bond in the (-)-enantiomer of the 1,2-dihydrophosphinine 1-oxide proceeded without racemization. [] This means they could maintain optical purity during these specific reactions.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.